7-Chloro-8-methylisoquinoline
Description
Significance of the Isoquinoline (B145761) Core in Organic Synthesis and Medicinal Chemistry Paradigms
The isoquinoline framework, a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is considered a "privileged scaffold" in medicinal chemistry. This status is attributed to its recurrence in a vast array of biologically active natural products and synthetic compounds. The structural rigidity and the presence of a nitrogen atom provide key interaction points with biological targets like enzymes and receptors.
Isoquinoline-based compounds have demonstrated a wide spectrum of pharmacological activities. researchgate.net Research has shown their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others. ontosight.ai This broad utility has made the isoquinoline core a frequent target for drug discovery programs and a focal point for synthetic organic chemists. Consequently, numerous classical and modern synthetic methodologies have been developed to construct and functionalize this important heterocycle, ranging from traditional methods like the Pictet-Spengler and Bischler-Napieralski reactions to contemporary transition-metal-catalyzed C-H activation strategies. researchgate.netresearchgate.net
Overview of Substituted Isoquinoline Derivatives in Academic Inquiry
The functional diversity of the isoquinoline core is greatly expanded through the introduction of various substituents onto the ring system. Academic and industrial research extensively explores the synthesis and evaluation of substituted isoquinoline derivatives to modulate their physicochemical properties and biological activities. The strategic placement of different functional groups can influence a molecule's potency, selectivity, and pharmacokinetic profile.
Modern synthetic chemistry has provided powerful tools for creating libraries of substituted isoquinolines with high efficiency and precision. researchgate.net Methodologies such as transition-metal-catalyzed cross-coupling and C-H activation/annulation reactions have become central to this effort, allowing for the construction of previously inaccessible molecular designs. researchgate.netnih.gov Researchers have developed versatile, multi-component synthesis strategies that enable the rapid assembly of highly substituted isoquinolines from simple precursors. nih.govharvard.edu This ability to generate diverse derivatives is crucial for structure-activity relationship (SAR) studies, where the systematic modification of the isoquinoline scaffold helps to identify key structural features responsible for a desired biological effect.
Table 2: Selected Modern Synthetic Approaches to Substituted Isoquinolines
| Synthetic Strategy | Catalyst/Reagent Type | Position(s) Functionalized | Reference |
|---|---|---|---|
| C-H Activation/Annulation | Transition Metals (Rh, Ru, Co) | Various | researchgate.net |
| Formal [4+2] Cycloaddition | Lithium Diisopropylamide (LDA) | C1, C3, C4 | nih.gov |
| Asymmetric Larock Synthesis | Palladium (Pd) complexes | C3, C4 | acs.org |
Research Trajectories for Halogenated and Alkylated Isoquinoline Frameworks
Among the myriad of possible substitutions, halogenation and alkylation represent two of the most fundamental and impactful modifications to the isoquinoline framework. These substitutions are primary strategies in medicinal chemistry to fine-tune molecular properties.
Halogenated Isoquinolines: The introduction of halogen atoms (F, Cl, Br, I) is a well-established tactic in drug design. Halogens can alter a compound's lipophilicity, metabolic stability, and binding interactions. Halogenated isoquinolines are actively investigated for their therapeutic potential. For instance, studies have explored their efficacy as antiviral agents, with findings indicating that specific halogenation patterns can significantly enhance biological activity. The synthesis of these compounds often involves direct halogenation of the isoquinoline core or the use of halogenated starting materials in cyclization reactions. harvard.edu Research continues to explore how the position and nature of the halogen substituent can be optimized to achieve desired biological outcomes.
Alkylated Isoquinolines: Alkylation, the addition of alkyl groups, is another key strategy for modifying the isoquinoline scaffold. The introduction of simple alkyl groups like the methyl group in 7-Chloro-8-methylisoquinoline can impact the molecule's steric profile and electronic properties. Recent synthetic advancements have focused on direct C-H alkylation, which avoids the need for pre-functionalized starting materials and offers a more atom-economical route to these derivatives. acs.org Chiral alkylated isoquinolines are also of significant interest, particularly as ligands in asymmetric catalysis. clockss.org The development of enantioselective synthesis methods for 1-substituted tetrahydroisoquinolines, a common core in many alkaloids, remains an active area of research, highlighting the importance of alkylated isoquinoline frameworks in both medicinal and synthetic chemistry. clockss.org
Structure
3D Structure
Properties
Molecular Formula |
C10H8ClN |
|---|---|
Molecular Weight |
177.63 g/mol |
IUPAC Name |
7-chloro-8-methylisoquinoline |
InChI |
InChI=1S/C10H8ClN/c1-7-9-6-12-5-4-8(9)2-3-10(7)11/h2-6H,1H3 |
InChI Key |
ZHVUMGXOELIASX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1C=NC=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 7 Chloro 8 Methylisoquinoline and Analogs
Classical Approaches to Isoquinoline (B145761) Ring System Construction
Traditional methods for isoquinoline synthesis have long been the bedrock of heterocyclic chemistry, providing reliable, albeit sometimes harsh, routes to this important scaffold. These methods typically involve the formation of the pyridine (B92270) ring onto a pre-existing benzene (B151609) ring through intramolecular cyclization reactions.
Pomeranz-Fritsch Cyclization and Variants for Chloro-Methylisoquinolines
The Pomeranz-Fritsch reaction is a well-established method for synthesizing isoquinolines via the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comwikipedia.orgresearchgate.net The process begins with the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine to form a Schiff base (a benzalaminoacetal), which then undergoes ring closure in the presence of a strong acid, such as concentrated sulfuric acid. thermofisher.comwikipedia.org
For the specific synthesis of 7-Chloro-8-methylisoquinoline, this reaction would necessitate the use of 2-chloro-3-methylbenzaldehyde as the starting aromatic aldehyde. The subsequent steps would follow the general mechanism where the acetal is cyclized under strong acid promotion, leading to the aromatic isoquinoline core after elimination of alcohol molecules. wikipedia.org Various modifications to the reaction conditions, including the use of different acid catalysts, have been developed to improve yields and broaden the applicability of this method to a wider range of substituted isoquinolines. wikipedia.org
Bischler-Napieralski Cyclization Adaptations
The Bischler-Napieralski reaction is another cornerstone of isoquinoline synthesis. This method involves the intramolecular electrophilic cyclization of a β-arylethylamide using a strong dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃), under acidic conditions. wikipedia.orgorganic-chemistry.orgresearchgate.net The reaction typically yields a 3,4-dihydroisoquinoline, which can be subsequently oxidized or dehydrogenated to afford the fully aromatic isoquinoline. wikipedia.org
To adapt this method for this compound, the required precursor would be N-(2-(2-chloro-3-methylphenyl)ethyl)formamide. The cyclization of this amide, promoted by a reagent like POCl₃, would proceed via an electrophilic aromatic substitution mechanism. wikipedia.org It is noteworthy that the success of the Bischler-Napieralski reaction is often influenced by the electronic nature of the substituents on the aromatic ring; electron-donating groups generally facilitate the cyclization, whereas electron-withdrawing groups can hinder it. organic-chemistry.org For substrates that lack strong activating groups, more forceful conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. wikipedia.org
Pictet-Spengler Reaction in Substituted Isoquinoline Synthesis
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. thermofisher.comwikipedia.org This reaction is a special case of the Mannich reaction and is particularly effective for aromatic rings that are electron-rich. wikipedia.org
To generate a precursor for this compound, one would start with 2-(2-chloro-3-methylphenyl)ethanamine and condense it with formaldehyde (or its equivalent). The resulting iminium ion then undergoes intramolecular electrophilic attack on the benzene ring to yield 7-chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline. thermofisher.comwikipedia.org To obtain the target aromatic compound, a final dehydrogenation step is required. While the classical Pictet-Spengler reaction requires strong acid and heat, milder conditions have been developed, especially for activated aromatic systems. wikipedia.org
| Classical Method | Key Precursors for this compound | Typical Reagents | Primary Product |
| Pomeranz-Fritsch | 2-chloro-3-methylbenzaldehyde & 2,2-diethoxyethylamine | H₂SO₄ | Isoquinoline |
| Bischler-Napieralski | N-(2-(2-chloro-3-methylphenyl)ethyl)formamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline |
| Pictet-Spengler | 2-(2-chloro-3-methylphenyl)ethanamine & Formaldehyde | Acid (e.g., HCl) | 1,2,3,4-Tetrahydroisoquinoline |
Modern Catalytic Strategies for Isoquinoline Formation
Contemporary synthetic chemistry has seen the rise of transition-metal-catalyzed reactions, which provide powerful and often more versatile alternatives to classical methods. These strategies enable the construction of complex molecular architectures with high efficiency and selectivity under milder conditions.
Palladium-Catalyzed C-H Activation and Arylation Methodologies
Palladium-catalyzed cross-coupling and C-H activation/functionalization reactions represent a significant advancement in the synthesis of substituted isoquinolines. nih.govnih.gov These methods allow for the convergent assembly of the isoquinoline core from readily available precursors in a regioselective manner. nih.gov One common strategy involves the palladium-catalyzed α-arylation of ketones, followed by a cyclization step to form the isoquinoline ring. nih.govnih.gov
Other advanced palladium-catalyzed approaches include the annulation of aromatic compounds bearing a directing group (such as an oxime) with alkynes or other coupling partners. organic-chemistry.org For instance, an appropriately substituted aromatic ketoxime could undergo a Pd(II)-catalyzed C-H activation and subsequent cyclization with an alkyne to build the isoquinoline skeleton. organic-chemistry.org These methods are valued for their broad functional group tolerance and their ability to construct polysubstituted isoquinolines that are not easily accessible through classical routes. nih.govmdpi.com
Copper-Mediated Cross-Coupling Reactions
Copper catalysis has emerged as an attractive and more sustainable alternative to palladium for the synthesis of nitrogen-containing heterocycles. acs.org Copper-catalyzed reactions can achieve a variety of transformations leading to the isoquinoline core. One such strategy involves the intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives, which can proceed in water, highlighting the green chemistry potential of this approach. nih.gov
Another powerful method combines palladium and copper catalysis in a one-pot sequence. This involves a palladium-catalyzed coupling of an o-halobenzaldehyde derivative with a terminal alkyne, followed by a copper-catalyzed cyclization of the intermediate to furnish the isoquinoline product. organic-chemistry.org Furthermore, copper(I)-catalyzed tandem reactions of 2-bromoaryl ketones with terminal alkynes and a nitrogen source like acetonitrile can produce densely functionalized isoquinolines through a three-component [3+2+1] cyclization. acs.org These modern catalytic systems offer high yields and excellent functional group compatibility for constructing complex isoquinoline analogs.
| Modern Method | General Strategy | Typical Catalysts | Key Features |
| Palladium-Catalyzed | C-H activation/annulation; α-arylation of ketones | Pd(OAc)₂, Pd(CH₃CN)₂Cl₂ | High regioselectivity, broad substrate scope, mild conditions |
| Copper-Mediated | Intramolecular cyclization of alkynes; Tandem cross-coupling/cyclization | CuI, CuCl | Lower cost, environmentally benign solvents (e.g., water), good yields |
Intramolecular Cyclization Approaches for Heterocyclic Scaffolds
The construction of the isoquinoline core of this compound can be efficiently achieved through intramolecular cyclization reactions. Among the most powerful and historically significant methods are the Bischler-Napieralski and Pictet-Spengler reactions. These strategies rely on the formation of a key carbon-carbon bond between an electron-rich aromatic ring and an electrophilic nitrogen-containing side chain.
The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be aromatized to the corresponding isoquinolines. nrochemistry.comjk-sci.comwikipedia.org For the synthesis of this compound, a plausible precursor would be N-[2-(2-chloro-3-methylphenyl)ethyl]acetamide. This amide, upon treatment with a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), undergoes cyclization to form a 3,4-dihydroisoquinoline intermediate. Subsequent dehydrogenation, often facilitated by a catalyst like palladium on carbon (Pd/C) or by using a mild oxidizing agent, would yield the target molecule, this compound. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the electron-donating methyl group on the phenyl ring facilitates the cyclization. jk-sci.com
Another prominent intramolecular cyclization is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgcommonorganicchemistry.comjk-sci.com To synthesize this compound via this route, the starting material would be 2-(2-chloro-3-methylphenyl)ethanamine. Condensation with formaldehyde would generate a Schiff base, which, under acidic conditions, would cyclize to form a 1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation would then lead to the aromatic this compound. The success of the Pictet-Spengler reaction is often dependent on the activation of the aromatic ring, and the presence of the methyl group in the precursor is advantageous for this transformation. jk-sci.com
Table 1: Comparison of Intramolecular Cyclization Methodologies
| Reaction | Precursor | Reagents | Intermediate | Final Product |
|---|
| Bischler-Napieralski | N-[2-(2-chloro-3-methylphenyl)ethyl]acetamide | 1. POCl₃ or PPA 2. Pd/C, heat | 7-Chloro-8-methyl-3,4-dihydroisoquinoline | this compound | | Pictet-Spengler | 2-(2-chloro-3-methylphenyl)ethanamine | 1. HCHO, H⁺ 2. Oxidizing agent | 7-Chloro-8-methyl-1,2,3,4-tetrahydroisoquinoline | this compound |
Regioselective and Stereoselective Synthesis of this compound Precursors
The successful synthesis of this compound is critically dependent on the regioselective synthesis of its precursors, particularly the appropriately substituted β-phenylethylamine or its amide derivative. The key challenge lies in the controlled introduction of the chloro and methyl groups at the desired positions on the benzene ring.
A viable synthetic route to the key precursor, 2-chloro-3-methylaniline, starts from 2-chloro-6-nitrotoluene. The synthesis of 2-chloro-6-nitrotoluene can be achieved through the chlorination of o-nitrotoluene. echemi.com The nitro group in 2-chloro-6-nitrotoluene can then be reduced to an amino group to yield 2-methyl-3-chloroaniline. prepchem.com A common method for this reduction is the use of a metal catalyst such as tin(II) chloride in the presence of a strong acid. prepchem.com
Once 2-chloro-3-methylaniline is obtained, it can be converted to the corresponding phenethylamine derivative through several methods. One approach involves the Sandmeyer reaction, where the amino group is converted to a diazonium salt and subsequently replaced with a cyano group to form 2-chloro-3-methylbenzonitrile. wikipedia.orgorganic-chemistry.org Reduction of the nitrile to an amine, followed by elaboration of the side chain, would lead to the desired phenethylamine.
Alternatively, a more direct approach to a precursor can be envisioned starting from 1-chloro-2-methyl-3-nitrobenzene. nih.govresearchgate.net Reduction of the nitro group to an amine gives 3-chloro-2-methylaniline. prepchem.com This aniline can then be subjected to a sequence of reactions to introduce the ethylamine side chain. For instance, a Heck reaction with an appropriate vinyl equivalent could be employed, followed by reduction.
Stereoselectivity is not a factor in the synthesis of the aromatic isoquinoline ring itself. However, if chiral precursors are used in a Pictet-Spengler reaction, it is possible to generate stereocenters in the resulting tetrahydroisoquinoline, which may be of interest for the synthesis of certain alkaloids. jk-sci.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like isoquinolines to minimize environmental impact. rsc.orgniscpr.res.in Traditional methods for isoquinoline synthesis often rely on harsh reagents and volatile organic solvents. rsc.org
In the context of the Bischler-Napieralski reaction for the synthesis of this compound, several green alternatives can be considered. For instance, the use of ionic liquids as solvents has been shown to be an effective and environmentally benign medium for this cyclization, often leading to higher yields and easier product isolation. prepchem.com Microwave-assisted synthesis is another green approach that can significantly reduce reaction times and energy consumption.
For the Pictet-Spengler reaction, the use of greener solvents such as water or ethanol can be explored. tandfonline.com Furthermore, the development of solid acid catalysts can replace corrosive and hazardous liquid acids, facilitating easier separation and catalyst recycling.
Table 2: Green Chemistry Approaches in Isoquinoline Synthesis
| Principle | Traditional Method | Green Alternative |
|---|---|---|
| Safer Solvents | Toluene, Acetonitrile | Water, Ethanol, Ionic Liquids |
| Energy Efficiency | Conventional heating | Microwave irradiation, Ultrasound |
| Catalysis | Stoichiometric reagents | Recyclable solid acids, Transition metal catalysts |
| Atom Economy | Multi-step synthesis with protecting groups | Tandem or one-pot reactions |
Total Synthesis Strategies for Complex Natural Products Incorporating Isoquinoline Units Relevant to this compound Structural Motifs
The isoquinoline scaffold is a common structural motif in a wide array of complex natural products, many of which exhibit significant biological activity. The synthetic strategies developed for these natural products can provide valuable insights for the synthesis of substituted isoquinolines like this compound.
The lamellarin alkaloids, a class of marine natural products, feature a complex polycyclic system that includes a substituted isoquinoline core. nih.govbenthamdirect.comclockss.orgrsc.orgnih.gov The synthesis of lamellarins often involves the construction of a highly functionalized isoquinoline intermediate, which is then elaborated to the final pentacyclic structure. The strategies employed for the regioselective introduction of substituents on the isoquinoline ring in these syntheses can be adapted for the preparation of this compound.
Another relevant class of natural products is the ecteinascidins, such as Ecteinascidin 743, which are potent antitumor agents containing multiple tetrahydroisoquinoline units. nih.govresearchgate.netnih.govacs.orgacs.org The total synthesis of Ecteinascidin 743 is a formidable challenge that has spurred the development of novel and sophisticated methods for the construction and functionalization of the isoquinoline core. These syntheses often rely on advanced techniques for stereoselective and regioselective control, providing a rich source of inspiration for the synthesis of other complex isoquinoline derivatives. For instance, the use of chiral auxiliaries and asymmetric catalysis in the Pictet-Spengler reaction has been a key strategy in the enantioselective synthesis of the tetrahydroisoquinoline fragments of ecteinascidins.
By studying these total syntheses, chemists can gain a deeper understanding of the reactivity of the isoquinoline ring system and learn new strategies for the controlled introduction of substituents, which is directly applicable to the synthesis of specifically substituted compounds like this compound.
Chemical Reactivity and Derivatization Strategies of 7 Chloro 8 Methylisoquinoline
Functional Group Interconversions on the Isoquinoline (B145761) Core
Functional group interconversion (FGI) is a fundamental strategy in organic synthesis that involves the transformation of one functional group into another, enabling the targeted modification of a molecule's properties and reactivity. solubilityofthings.comimperial.ac.uk For 7-chloro-8-methylisoquinoline, the chloro and methyl substituents are primary sites for such transformations.
Reactions of the Chloro Group: The chlorine atom at the C-7 position can be removed (hydrodechlorination) via catalytic hydrogenation. For the closely related isomer, 8-chloro-7-methylisoquinoline, reduction using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C) successfully yields 7-methylisoquinoline. This type of reaction is a common method for selectively removing halogen substituents from aromatic rings.
Reactions of the Methyl Group: The methyl group at the C-8 position is susceptible to oxidation and radical halogenation. Radical bromination of the methyl group on related 1-chloro-7-methylisoquinoline (B1370838) substrates has been successfully achieved using N-bromosuccinimide (NBS) and a radical initiator like dibenzoyl peroxide. thieme-connect.de This creates a bromomethyl group, which is a versatile handle for further nucleophilic substitution to introduce a wide array of functionalities. Oxidation of the methyl group, for instance with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄), would be expected to form 7-chloro-isoquinoline-8-carboxylic acid, a common reaction for benzylic methyl groups.
A summary of potential functional group interconversions is presented below.
| Starting Group | Reagents and Conditions | Product Group | Reference |
| 7-Chloro | H₂, Pd/C | 7-H (dechlorination) | |
| 8-Methyl | N-Bromosuccinimide (NBS), Initiator | 8-Bromomethyl | thieme-connect.de |
| 8-Methyl | KMnO₄ (or other strong oxidant) | 8-Carboxylic Acid | - |
Electrophilic Aromatic Substitution Reactions on this compound
Electrophilic aromatic substitution (EAS) on the isoquinoline nucleus is generally less facile than on benzene (B151609) due to the electron-withdrawing nature of the pyridinic nitrogen. Reactions typically occur on the benzene ring (positions 5, 6, 7, 8) rather than the pyridine (B92270) ring (positions 1, 3, 4). The regioselectivity of EAS on this compound is directed by the existing substituents.
Nucleophilic Substitution Reactions of Halogenated Isoquinolines
The chlorine atom at the C-7 position of this compound can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The reactivity of halo-isoquinolines in SNAr reactions is highly dependent on the position of the halogen. Halogens on the pyridine ring, particularly at the C-1 position, are significantly more reactive due to direct activation by the ring nitrogen. cymitquimica.comresearchgate.net
While the C-7 position is less activated, substitution is still feasible, often requiring forcing conditions or catalysis. For the analogous 8-chloro-7-methylisoquinoline, nucleophilic substitution at the chloro position has been demonstrated with nucleophiles such as amines and thiols in polar solvents like dimethylformamide (DMF). It is expected that this compound would undergo similar reactions with a range of nucleophiles, as shown in the table below.
| Nucleophile | Reagent Example | Potential Product | Reference |
| Amines | R-NH₂ | 7-Amino-8-methylisoquinoline derivative | |
| Thiols | R-SH | 7-Thioether-8-methylisoquinoline derivative | |
| Alkoxides | NaOR | 7-Alkoxy-8-methylisoquinoline derivative | researchgate.net |
Alkylation and Acylation Reactions on the Isoquinoline Nitrogen Atom
The nitrogen atom in the isoquinoline ring is basic and nucleophilic, readily reacting with alkylating and acylating agents. This reaction does not occur on the aromatic ring itself but directly on the nitrogen, leading to the formation of a quaternary isoquinolinium salt.
N-alkylation can be achieved by treating the isoquinoline with an alkyl halide (e.g., alkyl bromide). rsc.org This reaction typically proceeds readily, sometimes even without a solvent at moderate temperatures, to yield the corresponding N-alkyl isoquinolinium halide. rsc.org These salts are often stable and can be isolated. Similarly, N-acylation can be performed using acyl halides or anhydrides, which would yield N-acylisoquinolinium species. These activated intermediates are often used in situ for further reactions. A recent study demonstrated that N-alkylation followed by a phosphite-mediated photochemical rearrangement can lead to C-H alkylation at the meta-position (C-4), highlighting the synthetic utility of N-functionalization. rsc.org
Metal-Mediated Cross-Coupling Reactions for Further Derivatization
The 7-chloro substituent makes the scaffold an excellent substrate for a wide variety of metal-mediated cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgnih.govresearchgate.net The chlorine atom on the sp²-hybridized carbon can participate in the oxidative addition step of catalytic cycles involving transition metals like palladium or copper. nih.gov
This enables the introduction of a diverse range of substituents at the C-7 position. Key examples of such reactions include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters (R-B(OH)₂) in the presence of a palladium catalyst and a base to form a new C-C bond.
Sonogashira Coupling: Palladium and copper co-catalyzed reaction with terminal alkynes (R-C≡CH) to install an alkynyl group.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with amines (R₂NH) to form C-N bonds.
Ullmann Condensation: A copper-catalyzed reaction, often used for forming C-O or C-N bonds, typically requiring higher temperatures.
For the related 8-chloro-7-methylisoquinoline, palladium-catalyzed cross-coupling reactions have been shown to proceed with yields between 70-85%. This demonstrates the high potential of this strategy for elaborating the this compound core.
| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type (at C-7) | Reference |
| Suzuki-Miyaura | Aryl/Alkyl Boronic Acid | Pd(OAc)₂ / PPh₃ | Aryl / Alkyl | |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Alkynyl | nih.gov |
| Buchwald-Hartwig | Amine / Amide | Pd₂(dba)₃ / Ligand | Amino / Amido | - |
| Heck | Alkene | Pd(OAc)₂ / Ligand | Alkenyl | - |
| Ullmann | Alcohol / Amine | CuI | Alkoxy / Amino |
Synthesis of Bioactive Analogs and Probes from this compound Scaffold
The isoquinoline framework is recognized as a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. thieme-connect.denih.gov The derivatization of the this compound scaffold through the reactions described above allows for the systematic synthesis of libraries of analogs for biological screening.
Functionalization at the C-7 position is particularly valuable for exploring structure-activity relationships (SAR). For example, cross-coupling reactions can introduce a variety of aryl, heteroaryl, or alkyl groups that can interact with specific binding pockets in biological targets like enzymes or receptors. Bioactive isoquinolines with halogen substituents have shown promise in various therapeutic areas. For instance, a 6-chloro isoquinoline derivative was identified as having significant inhibitory activity against phosphodiesterase 4B (PDE4B), a target for inflammatory diseases. nih.gov Furthermore, synthetic isoquinolinequinones, which could potentially be synthesized from amino-derivatives of the title scaffold, have demonstrated potent cytotoxic activity against human cancer cell lines. mdpi.com The this compound core thus represents a valuable starting point for developing novel therapeutic agents and chemical probes.
Pharmacological and Mechanistic Investigations of 7 Chloro 8 Methylisoquinoline Derivatives
Structure-Activity Relationship (SAR) Studies of Substituted Isoquinolines
The biological profile of isoquinoline (B145761) derivatives is profoundly influenced by the nature and position of substituents on their core structure. SAR studies are crucial in elucidating how specific chemical modifications translate into pharmacological activity, guiding the design of more potent and selective therapeutic agents.
Positional Isomerism and Substituent Effects on Biological Profiles
The orientation of substituents on appended aromatic rings also plays a pivotal role. For instance, in a series of 3-arylisoquinolinones, a subtle change from a para- to a meta-substitution on the aryl ring was found to dramatically enhance antiproliferative activity. This enhancement was attributed to the ability of the meta-substituted compound to occupy a specific subpocket within its target protein, tubulin, an interaction that was sterically hindered for the para-isomer. This highlights how positional isomerism dictates the molecule's ability to achieve an optimal binding conformation within a biological target.
Impact of Halogenation and Alkylation on Receptor/Enzyme Interactions
Halogenation and alkylation are common strategies used to modulate the physicochemical properties and biological activity of lead compounds. The introduction of a chloro group, as seen in 7-Chloro-8-methylisoquinoline, is a key modification that influences enzyme interactions.
Studies on a series of ring-chlorinated 1,2,3,4-tetrahydroisoquinolines as inhibitors of Phenylethanolamine N-Methyltransferase (PNMT) demonstrated the critical role of the chlorine atom's position. nih.gov For example, 7,8-dichloro substitution resulted in the most potent inhibitor in the series, indicating that halogenation at these specific positions is highly favorable for binding to the PNMT active site. nih.gov Conversely, substitution at the 5-position led to a significant loss of potency. nih.gov
Alkylation, particularly N-alkylation of the tetrahydroisoquinoline core, has been shown to be crucial for affinity at central nervous system (CNS) receptors. The nature of the alkyl group and the basicity of the nitrogen atom are key factors. For instance, an aliphatic nitrogen with a higher pKa is often more desirable for optimal interaction with serotonin (5-HT) and dopamine (DA) receptor subtypes.
Enzyme Inhibition Studies and Target Identification
Derivatives of this compound have been investigated for their inhibitory activity against several key enzymes, revealing their potential as targeted therapeutic agents.
Investigation of Phenylethanolamine N-Methyltransferase Inhibition
Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (adrenaline). nih.govanl.gov Inhibitors of PNMT are valuable tools for studying the roles of epinephrine in the central nervous system and have potential therapeutic applications. nih.gov A series of chloro-substituted 1,2,3,4-tetrahydroisoquinolines were evaluated for their ability to inhibit rabbit adrenal PNMT in vitro. The study revealed a clear structure-activity relationship based on the position and number of chlorine substituents. nih.gov 7,8-Dichloro-1,2,3,4-tetrahydroisoquinoline (SK&F 64139) was identified as the most potent inhibitor in the series, both in vitro and in vivo. nih.gov
Table 1: In Vitro PNMT Inhibitory Potency of Chloro-Substituted 1,2,3,4-Tetrahydroisoquinolines
| Compound | Substitution Pattern | Relative Potency |
|---|---|---|
| SK&F 64139 | 7,8-Cl₂ | Most Potent |
| 6,7,8-Cl₃ | > | |
| 7-Cl | ≈ | |
| 5,6,7,8-Cl₄ | > | |
| 5,7,8-Cl₃ | Least Potent |
Data sourced from a study on rabbit adrenal phenylethanolamine N-methyltransferase. nih.gov
This data underscores the importance of the substitution pattern on the carbocyclic ring of the isoquinoline scaffold for potent PNMT inhibition.
Analysis of Aldoketoreductase 1C3 (AKR1C3) Inhibitory Activity
Aldo-Keto Reductase 1C3 (AKR1C3) is a significant therapeutic target, particularly in the context of cancer, as it is involved in the synthesis of potent androgens and the metabolism of prostaglandins. nih.govnih.gov The enzyme is often upregulated in various cancers, contributing to proliferative signaling and resistance to therapy. nih.gov
Recent research has identified isoquinoline alkaloids as a novel class of AKR1C3 inhibitors. nih.gov In a study screening nineteen different isoquinoline alkaloids, the natural product stylopine was found to be the most potent inhibitor against a recombinant AKR1C3 enzyme, exhibiting moderate selectivity. nih.gov Further cellular studies confirmed that stylopine could significantly inhibit the AKR1C3-mediated reduction of the chemotherapy drug daunorubicin without showing significant cytotoxicity on its own. nih.gov Another study reported IC50 values of 7.7 µM and 29 µM for the most effective compounds in a series of 19 isoquinoline alkaloids. researchgate.netmdpi.com These findings position isoquinoline derivatives as promising lead structures for the development of new AKR1C3-targeted cancer therapies. nih.gov
Table 2: AKR1C3 Inhibitory Activity of Selected Isoquinoline Alkaloids
| Compound | IC₅₀ Value (µM) | Selectivity |
|---|---|---|
| Stylopine | 7.7 | Moderately selective for AKR1C3 |
| Canadine | 29 | Not specified |
Data represents the concentration required for 50% inhibition of recombinant AKR1C3 enzyme activity. researchgate.netmdpi.com
Exploration of Thymidine Phosphorylase Modulation
Thymidine phosphorylase (TP) is another enzyme of interest in cancer therapy. researchgate.netnih.gov It is identical to the platelet-derived endothelial cell growth factor (PD-ECGF) and is a key enzyme in the activation pathway of certain fluoropyrimidine chemotherapeutic drugs. nih.gov High levels of TP are found in many solid tumors and are associated with angiogenesis, tumor growth, and metastasis. researchgate.net Therefore, inhibitors of TP can play a crucial role in cancer treatment. researchgate.net
A recent study has demonstrated that synthesized isoquinoline analogues can be potent inhibitors of E. coli thymidine phosphorylase. nih.gov Several of the tested analogues showed outstanding inhibitory potential, with IC50 values ranging from 1.10 ± 0.10 to 41.10 ± 1.10 µM, which were significantly better than the standard inhibitor 7-Deazaxanthine (IC50 = 38.68 ± 1.12 µM). researchgate.netnih.gov The most potent compound in the series, which featured hydroxyl groups at the 2, 4, and 6 positions of an associated ring, had an IC50 value of 1.10 ± 0.10 µM. researchgate.net This research establishes a clear link between the isoquinoline scaffold and thymidine phosphorylase inhibition, opening a new avenue for the development of anti-angiogenic and anti-cancer agents based on this chemical structure.
General Mechanisms of Enzyme Binding and Inactivation
Derivatives of the 7-chloroquinoline scaffold have been shown to interact with and inhibit a variety of enzymes through diverse mechanisms. The mode of action often involves either catalytic inhibition, where the compound blocks the enzyme's ability to bind to its substrate, or acting as an enzyme poison, which stabilizes the complex between the enzyme and its substrate, preventing the completion of the catalytic cycle. nih.gov
One primary mechanism involves the inhibition of protein tyrosine kinases, which are pivotal in cellular processes like proliferation and survival. asianpubs.org 4-Anilino-quinoline derivatives, for instance, are known to be selective inhibitors of the epidermal growth factor receptor (EGFR). asianpubs.org In the context of inflammation, certain 7-chloroquinoline derivatives can suppress the expression of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). tbzmed.ac.irresearchgate.net Molecular docking studies on some 7-chloroquinoline-1,2,3-triazoyl carboxamides have suggested a high binding affinity to targets like PARP-1, Src, and PI3K/mTOR, indicating their potential to interfere with key signaling pathways in cancer. nih.gov
Furthermore, a significant mechanism of action for the anticancer effects of quinoline (B57606) derivatives is the inhibition of DNA topoisomerases. mdpi.commdpi.com These compounds can function as topoisomerase poisons, stabilizing the covalent complex formed between the enzyme and DNA. nih.gov This action prevents the re-ligation of the DNA strand, leading to an accumulation of DNA breaks and ultimately triggering cell death. nih.govmdpi.com
Anti-Cancer and Cytotoxic Activity Profiling
The 7-chloroquinoline moiety is a key structural component in numerous compounds developed and investigated for their anti-proliferative and cytotoxic effects against various cancer cell lines. nih.govresearchgate.net
A wide range of 7-chloroquinoline derivatives have demonstrated potent cytotoxic activity against numerous human cancer cell lines. For example, a series of 7-chloro-(4-thioalkylquinoline) derivatives showed significant cytotoxicity, particularly against the CCRF-CEM leukemia cell line, with IC50 values in the sub-micromolar to low micromolar range (0.55–2.74 µM). mdpi.com Another study on 7-chloroquinolinehydrazones found them to be highly active, with submicromolar GI50 values across a large panel of cell lines from nine different tumor types, including leukemia, lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer. nih.gov
Hybrid molecules incorporating the 7-chloroquinoline nucleus have also shown promise. Morita-Baylis-Hillman adducts (MBHA) containing a 7-chloroquinoline moiety displayed expressive cytotoxic potential, with an IC50 value of 4.60 µmol L-1 against the HL-60 promyelocytic leukemia cell line. scielo.brresearchgate.net Similarly, new amide derivatives of 4-anilino-quinoline have been evaluated, with some compounds showing potent activity against HepG2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines, with IC50 values as low as 2.09 and 4.63 µg/mL, respectively. asianpubs.org
The table below summarizes the in vitro cytotoxic activity of selected 7-chloroquinoline derivatives against various human cancer cell lines.
| Compound Type | Cancer Cell Line | Cell Line Type | Activity (IC50/GI50) | Reference |
|---|---|---|---|---|
| 7-Chloro-(4-thioalkylquinoline) derivatives (e.g., 47-50, 53, 54) | CCRF-CEM | Leukemia | 0.55–2.74 µM | mdpi.com |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MDA-MB-231 | Triple-Negative Breast Cancer | 19.91 µM (72h) | nih.gov |
| 7-Chloroquinoline-1,2,3-triazoyl carboxamide (QTCA-1) | MCF-7 | Breast Cancer (Hormone-Dependent) | >50 µM | nih.gov |
| MBHA/7-chloroquinoline hybrid | HL-60 | Promyelocytic Leukemia | 4.60 µmol L-1 | scielo.brresearchgate.net |
| MBHA/7-chloroquinoline hybrid | MCF-7 | Breast Cancer | >50 µmol L-1 | scielo.br |
| 4-Anilino-quinoline amide derivative (5g) | HepG2 | Hepatocellular Carcinoma | 2.09 µg/mL | asianpubs.org |
| 4-Anilino-quinoline amide derivative (5g) | MCF-7 | Breast Cancer | 4.63 µg/mL | asianpubs.org |
| Hybrid 7-chloro-4-aminoquinoline-2-pyrazoline (Compound 25) | Various (NCI-60 Panel) | Multiple | 0.05–0.95 µM | mdpi.com |
| Imidazoquinoline derivative (5c) | U-87MG | Glioblastoma | 11.91 µM (24h) | waocp.org |
A primary mechanism through which 7-chloroquinoline derivatives exert their anti-cancer effects is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis in various cancer cells, including breast and leukemia cell lines. nih.govnih.gov For instance, 7-chloroquinoline-1,2,3-triazoyl carboxamides were found to significantly induce apoptosis in triple-negative breast cancer cells (MDA-MB-231), with one derivative leading to 80.4% of cells becoming apoptotic. nih.gov In contrast, the effect was much lower in hormone-dependent MCF-7 cells, suggesting a degree of selectivity. nih.gov
The apoptotic process induced by these derivatives often involves the activation of intrinsic pathways. mdpi.com This can include the activation of key executioner enzymes like caspase-3 and caspase-9. waocp.orgmdpi.com The imidazoquinoline-5c derivative, for example, was shown to induce apoptosis in glioblastoma cells, which was accompanied by the generation of reactive oxygen species (ROS) and activation of caspase-3. waocp.org Exposure of leukemia cells to 7-chloro-(4-thioalkylquinoline) derivatives also resulted in the induction of apoptosis. nih.gov
Beyond inducing apoptosis, 7-chloroquinoline derivatives exhibit anti-proliferative effects by interfering with the cell cycle and inhibiting essential biosynthetic processes. Several studies have demonstrated that these compounds can cause cell cycle arrest, effectively halting the proliferation of cancer cells. mdpi.com
Exposure of CCRF-CEM leukemia cells to 7-chloro-(4-thioalkylquinoline) derivatives led to a significant accumulation of cells in the G2/M phase of the cell cycle. mdpi.com At higher concentrations, an accumulation in the G0/G1 phase was observed, along with the inhibition of both DNA and RNA synthesis. nih.gov In another study, 7-chloroquinoline-1,2,3-triazoyl carboxamides caused a G0/G1 cycle arrest in MCF-7 breast cancer cells. nih.gov The anti-proliferative mechanism of some derivatives is also associated with the inhibition of autophagy. researchgate.net
A critical molecular target for many quinoline-based anti-cancer agents is the class of nuclear enzymes known as DNA topoisomerases. mdpi.com These enzymes are essential for processes like DNA replication and transcription. mdpi.com Certain 7-chloroquinoline derivatives act as topoisomerase inhibitors, disrupting the normal function of these enzymes and leading to DNA damage and cell death. nih.govmdpi.com
These compounds often function as "topoisomerase poisons" by stabilizing the transient covalent complex between the topoisomerase enzyme and the DNA strand. nih.gov This prevents the resealing of the DNA break created by the enzyme, leading to an accumulation of double-strand breaks, which are highly cytotoxic and trigger apoptotic pathways. nih.govmdpi.com Molecular docking simulations have been used to model the interaction of pyrazolo[4,3-f]quinoline derivatives with topoisomerase IIα, showing that they can fit well at the DNA cleavage site where the known inhibitor etoposide binds. mdpi.com This interaction with topoisomerases is a key mechanism contributing to the anti-cancer activity of this compound class. mdpi.com
Anti-Inflammatory and Analgesic Research Directions
In addition to anti-cancer properties, derivatives of the 7-chloroquinoline scaffold have been investigated for their potential as anti-inflammatory and analgesic agents. tbzmed.ac.ir The quinoline moiety is present in some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its relevance in this therapeutic area. tbzmed.ac.irresearchgate.net
Research on a specific derivative, 1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone (compound 5), has demonstrated significant anti-inflammatory effects both in vitro and in vivo. tbzmed.ac.ir In RAW 264.7 macrophage cells, this compound was capable of inhibiting the production of nitric oxide (NO) and suppressing the protein and gene expression of iNOS. tbzmed.ac.irtbzmed.ac.ir It also decreased the gene expression of other inflammatory mediators, including COX-2, interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). tbzmed.ac.ir In animal models, the same compound significantly reduced paw edema induced by carrageenan, an effect comparable to the standard drug indomethacin. tbzmed.ac.ir
Furthermore, this derivative exhibited both peripheral and central analgesic effects. tbzmed.ac.irtbzmed.ac.ir It significantly inhibited abdominal writhing in mice, a model for peripheral pain, with an efficacy comparable to diclofenac sodium. tbzmed.ac.irtbzmed.ac.ir It also demonstrated central analgesic activity by raising the pain threshold in the hot-plate test, with its peak effect being significantly higher than that of tramadol hydrochloride. tbzmed.ac.irtbzmed.ac.ir These findings suggest that the 7-chloroquinoline scaffold is a promising foundation for the development of new anti-inflammatory and analgesic drugs. tbzmed.ac.ir
Based on a comprehensive review of available scientific literature, there is currently no specific research data published regarding the pharmacological and mechanistic investigations of This compound or its derivatives that aligns with the requested detailed outline.
The existing body of research focuses extensively on the structural isomer, 7-chloroquinoline , and its derivatives. While these compounds share a similar elemental composition, the different arrangement of the nitrogen atom in the bicyclic ring system (isoquinoline vs. quinoline) results in distinct chemical entities with potentially different biological activities. Therefore, extrapolating data from 7-chloroquinoline derivatives to describe this compound would be scientifically inaccurate.
Searches for pharmacological data on this compound concerning:
Modulation of inflammatory mediators
Receptor-level analgesic mechanisms
Antibacterial, antifungal, or antimalarial efficacy
Neuroprotective effects or modulation of neurotransmitter systems
did not yield any specific studies. The compound itself is listed in chemical databases (CAS No. 2385373-46-4), confirming its existence, but its biological properties have not been reported in the accessible scientific literature.
Consequently, it is not possible to generate a scientifically accurate article that adheres to the strict, detailed outline provided for the specific compound "this compound".
Neuroprotective and Central Nervous System Activity Evaluations
Exploration of Neurodegenerative Pathway Interactions
Derivatives of isoquinoline have been the subject of extensive research to understand their interactions with various biological pathways implicated in neurodegenerative diseases. While specific research on this compound is not extensively documented in publicly available literature, the broader class of isoquinoline and quinoline derivatives has shown significant potential in modulating key pathological processes. The neuroprotective effects of these compounds are often attributed to their ability to interfere with multiple facets of neurodegeneration, including neuroinflammation, oxidative stress, protein aggregation, and neuronal apoptosis. nih.govresearchgate.netnih.gov
Research into structurally related compounds, such as other halogenated quinolines and isoquinolines, provides insights into the potential mechanisms of this compound derivatives. For instance, certain isoquinoline alkaloids have demonstrated the ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. nih.govutwente.nl The benzo[c]phenanthridine nucleus, present in sanguinarine and chelerythrine, has been shown to have an inhibitory effect on Aβ1–42 aggregation. utwente.nl Conversely, coralyne, which contains an isomeric berberine nucleus, was found to increase the propensity of Aβ1–42 to aggregate. utwente.nl These findings highlight the structural specificity that dictates the nature of interaction with amyloidogenic proteins.
In the context of Parkinson's disease, isoquinoline derivatives have been investigated for their potential role as endogenous neurotoxins, structurally related to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). nih.gov These compounds can accumulate in dopaminergic neurons and inhibit mitochondrial complex I, a key pathological feature of Parkinson's disease. nih.gov However, other studies have focused on the neuroprotective properties of related compounds. For example, 7-chloro-4-(phenylselanyl) quinoline has been shown to prevent dopamine depletion in a fruit fly model of Parkinson's-like disease, attributed to its antioxidant and anticholinesterase properties. nih.govresearchgate.net Furthermore, 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor Nurr1 (NR4A2), a promising target for the development of neuroprotective therapeutics for Parkinson's disease. nih.gov
The mechanisms underlying the neuroprotective effects of isoquinoline alkaloids are multifaceted and include the regulation of intracellular signaling pathways. nih.govresearchgate.net These compounds can exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like TNF-α and downregulating signaling pathways such as NF-κB. nih.gov Additionally, their antioxidant properties help in mitigating oxidative damage by reducing reactive oxygen species and restoring the activity of antioxidant enzymes. nih.govresearchgate.net Some isoquinoline derivatives also regulate autophagy, a cellular process crucial for clearing aggregated proteins and damaged organelles. nih.govresearchgate.netnih.gov
The following table summarizes the observed interactions of various isoquinoline and quinoline derivatives with pathways relevant to neurodegenerative diseases.
| Derivative Class | Example Compound(s) | Target/Pathway | Observed Effect |
| Benzo[c]phenanthridine Alkaloids | Sanguinarine, Chelerythrine | Aβ1–42 Aggregation | Inhibition of aggregation utwente.nl |
| Berberine Alkaloids | Coralyne | Aβ1–42 Aggregation | Promotion of aggregation utwente.nl |
| Phenylselanyl Quinoline | 7-chloro-4-(phenylselanyl) quinoline | Dopaminergic neurons, Acetylcholinesterase, Oxidative stress | Prevention of dopamine depletion, Anticholinesterase activity, Reduction of oxidative stress nih.govresearchgate.net |
| 4-Amino-7-chloroquinoline | Amodiaquine, Chloroquine | Nurr1 (NR4A2) | Agonistic activity, potential for neuroprotection in Parkinson's disease nih.gov |
| General Isoquinoline Alkaloids | Berberine, Nuciferine, Tetrandrine | Neuroinflammation (NF-κB, TNF-α), Oxidative Stress, Autophagy | Anti-inflammatory, Antioxidant, Regulation of autophagy nih.govresearchgate.net |
Advanced Pharmacological Screening Methodologies for Isoquinoline Derivatives
The discovery and development of isoquinoline derivatives with therapeutic potential for neurodegenerative diseases rely on sophisticated and efficient screening methodologies. High-throughput screening (HTS) platforms are central to this effort, enabling the rapid evaluation of large libraries of compounds to identify promising lead candidates. mdpi.com
High-Throughput Screening (HTS)
HTS encompasses a range of techniques, including biochemical assays and cell-based assays, designed to test hundreds of thousands of compounds per day. mdpi.com
Biochemical Assays: These assays utilize purified target proteins, such as enzymes or receptors, to measure the binding of a compound or its effect on enzymatic activity in vitro. mdpi.com For isoquinoline derivatives, this could involve assays to screen for inhibitors of enzymes like acetylcholinesterase, butyrylcholinesterase, or monoamine oxidases, all of which are relevant targets in neurodegenerative diseases. nih.gov Optical methods such as fluorescence, luminescence, and absorbance are common readouts in these assays. mdpi.com For example, a thioflavin T fluorescence assay is often used to screen for inhibitors of amyloid-beta fibril formation. nih.govutwente.nl
Cell-Based Assays: These assays are performed using living cells and provide a more physiologically relevant context for evaluating compound activity. mdpi.com They can be used to assess a compound's effect on cellular pathways, cell viability, or specific cellular responses to stress. For instance, cell-based screens can identify isoquinoline derivatives that protect neuronal cells from oxidative stress-induced death. arvojournals.org Cellular microarrays in 96- or 384-well plates are commonly used for this purpose. mdpi.com
Advanced Screening Techniques
Beyond conventional HTS, several other advanced methodologies are employed to characterize the pharmacological profiles of isoquinoline derivatives.
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to study the kinetics of binding between a compound and its target protein in real-time. nih.govutwente.nl This method can provide quantitative data on the affinity (dissociation constant, KD), as well as the association (kon) and dissociation (koff) rates of the interaction. nih.govutwente.nl SPR has been used to characterize the binding of isoquinoline alkaloids to amyloid-beta peptides. nih.govutwente.nl
In Silico and Computational Methods: Computer-aided drug design plays a crucial role in the initial stages of drug discovery. researchgate.net Molecular docking simulations can predict the binding modes of isoquinoline derivatives to their target proteins, helping to understand structure-activity relationships. nih.govresearchgate.net Molecular dynamics simulations can further explore the stability of the ligand-protein complex over time. nih.govresearchgate.net These computational approaches can help prioritize compounds for synthesis and experimental testing.
Phenotypic Screening: This approach involves screening compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. arvojournals.org For neurodegenerative diseases, this could involve screening for compounds that rescue a disease-related phenotype in a model organism, such as the prevention of dopamine depletion in a Drosophila model of Parkinson's disease. nih.govresearchgate.net
The following table provides an overview of advanced screening methodologies applicable to isoquinoline derivatives.
| Methodology | Description | Application for Isoquinoline Derivatives |
| High-Throughput Screening (HTS) | Rapid screening of large compound libraries. mdpi.com | Identification of hits with desired activity against neurodegenerative targets. mdpi.comarvojournals.org |
| - Biochemical Assays | In vitro assays with purified proteins. mdpi.com | Screening for enzyme inhibitors (e.g., cholinesterases, MAOs) or modulators of protein aggregation. nih.govutwente.nlnih.gov |
| - Cell-Based Assays | Assays using living cells to assess cellular responses. mdpi.com | Evaluating neuroprotective effects against oxidative stress, neuroinflammation, or apoptosis. arvojournals.org |
| Surface Plasmon Resonance (SPR) | Real-time, label-free analysis of binding kinetics. nih.govutwente.nl | Quantifying the binding affinity and kinetics of isoquinoline derivatives to target proteins like amyloid-beta. nih.govutwente.nl |
| In Silico Methods | Computational techniques for predicting molecular interactions. nih.govresearchgate.net | Molecular docking and dynamics simulations to predict binding modes and stability of isoquinoline-target complexes. nih.govresearchgate.net |
| Phenotypic Screening | Screening for desired phenotypic changes in cells or organisms. arvojournals.org | Identifying compounds that reverse disease-related phenotypes in models of neurodegeneration. nih.govresearchgate.net |
Computational and Theoretical Studies on 7 Chloro 8 Methylisoquinoline
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For 7-Chloro-8-methylisoquinoline, DFT calculations would provide fundamental insights into its geometry, stability, and reactivity.
Detailed Research Findings: By applying a functional, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)), the optimized molecular geometry of this compound can be determined. This would yield precise bond lengths, bond angles, and dihedral angles.
Furthermore, DFT allows for the calculation of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive.
Molecular Electrostatic Potential (MEP) maps can also be generated. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. For this compound, the nitrogen atom in the isoquinoline (B145761) ring is expected to be a region of negative potential, while the hydrogen atoms of the methyl group would exhibit positive potential.
Interactive Data Table: Calculated Electronic Properties of an Isoquinoline Derivative
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 2.5 D |
Note: The data in this table is illustrative for a generic isoquinoline derivative and not specific to this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Prediction
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of a series of compounds with their biological activity. While no specific QSAR models for this compound are documented, the methodology would involve the following steps.
Detailed Research Findings: A QSAR study would begin with a dataset of isoquinoline derivatives with known biological activities (e.g., inhibitory concentrations against a specific enzyme). For each molecule, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity (logP), and electronic properties.
Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates the descriptors to the observed activity. Such a model for a series of isoquinoline derivatives could take the form of an equation like:
Biological Activity = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...
Once a statistically robust model is developed and validated, it could be used to predict the biological activity of this compound. The values of its molecular descriptors would be calculated and inserted into the QSAR equation. This prediction can help in prioritizing it for synthesis and experimental testing. Studies on other quinoline (B57606) derivatives have successfully used QSAR to predict antifungal and other biological activities.
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is frequently used to predict the binding of a small molecule ligand, such as this compound, to the active site of a target protein.
Detailed Research Findings: In a typical molecular docking study, a 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The 3D structure of this compound would be generated and optimized. Docking software would then systematically explore possible binding poses of the ligand within the protein's active site, scoring each pose based on a force field that estimates the binding affinity.
The results would reveal the most likely binding mode and a predicted binding energy (docking score). The analysis of the docked pose can identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between this compound and the amino acid residues of the protein. For instance, the nitrogen atom of the isoquinoline ring could act as a hydrogen bond acceptor. Such studies on similar heterocyclic compounds have been instrumental in drug discovery.
Interactive Data Table: Illustrative Docking Results for an Isoquinoline Ligand
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -8.2 | Lys72, Glu91, Leu173 |
| Cyclooxygenase-2 | -7.5 | Arg120, Tyr355, Ser530 |
Note: This data is hypothetical and serves to illustrate the output of a molecular docking simulation.
Molecular Dynamics Simulations for Conformational Landscapes and Binding Affinity
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. An MD simulation of this compound, either in solution or bound to a protein, would offer deeper insights than static models.
Detailed Research Findings: For this compound in a solvent like water, an MD simulation would show how the molecule moves and interacts with its environment. This can reveal its conformational flexibility and solvation properties.
When applied to a ligand-protein complex identified through docking, MD simulations can assess the stability of the binding pose. Over the course of the simulation (typically nanoseconds to microseconds), the ligand might remain stably bound, or it might dissociate. The root-mean-square deviation (RMSD) of the ligand's position can be monitored to quantify its stability.
Furthermore, advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to the MD trajectory to calculate a more accurate estimate of the binding free energy, which is a better indicator of binding affinity than the docking score alone.
Spectroscopic Property Prediction and Correlation with Experimental Data
Computational methods can predict various spectroscopic properties of this compound, which can then be compared with experimental spectra for validation of the computational model and interpretation of the experimental data.
Detailed Research Findings: DFT calculations can be used to predict the vibrational frequencies of this compound, which correspond to the peaks in its infrared (IR) and Raman spectra. The calculated frequencies are often scaled to better match experimental values.
Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis). This calculation yields the excitation energies and oscillator strengths of the electronic transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data for a Related Heterocycle
| Spectroscopic Data | Predicted Value | Experimental Value |
| Major IR Frequency (C=N stretch) | 1625 cm⁻¹ | 1610 cm⁻¹ |
| UV-Vis λmax | 315 nm | 312 nm |
| ¹H NMR Chemical Shift (H at C1) | 8.9 ppm | 8.7 ppm |
Note: This table illustrates the typical correlation between predicted and experimental data for a similar molecule.
Investigation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry can be a powerful tool to investigate the mechanisms of chemical reactions, including the synthesis of this compound.
Detailed Research Findings: For a proposed synthetic route to this compound, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.
The energy of each of these species can be calculated, providing a potential energy surface for the reaction. The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be determined.
For example, in a cyclization reaction to form the isoquinoline ring, calculations could distinguish between different possible modes of ring closure. The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. While no such studies have been published for the synthesis of this compound, this approach has been widely used to understand the mechanisms of similar heterocyclic syntheses.
Advanced Spectroscopic and Chromatographic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
1D and 2D NMR Techniques (¹H, ¹³C, COSY, HSQC, HMBC)
One-dimensional (1D) NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. In the case of 7-chloro-8-methylisoquinoline, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the isoquinoline (B145761) core and the protons of the methyl group. The chemical shifts (δ) of these signals would be influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom in the heterocyclic ring. Similarly, the ¹³C NMR spectrum would reveal the chemical shifts of all carbon atoms, including the quaternary carbons.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy) : This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would reveal correlations between neighboring aromatic protons, helping to assign their positions on the isoquinoline ring system.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, providing unambiguous ¹H-¹³C one-bond correlations.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems). HMBC is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton by showing long-range connectivities. For instance, correlations from the methyl protons to the C8 and C7 carbons would confirm the position of the methyl group.
While actual experimental data for this compound is not available, the following table illustrates the type of data that would be obtained from 1D and 2D NMR experiments.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| H1 | 8.5-9.0 (s) | 150-155 | C3, C8a |
| H3 | 7.5-8.0 (d) | 120-125 | C1, C4, C4a |
| H4 | 8.0-8.5 (d) | 135-140 | C3, C5, C8a |
| H5 | 7.8-8.2 (d) | 125-130 | C4, C7, C8a |
| H6 | 7.4-7.8 (d) | 128-132 | C8, C4a |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Advanced NMR for Stereochemical Assignments
For molecules with stereocenters, advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) can be employed to determine the relative stereochemistry. These experiments detect protons that are close in space, even if they are not directly bonded. In the case of this compound, which is an achiral molecule, these techniques would not be necessary for stereochemical assignment but could provide through-space correlations to confirm the proximity of certain groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. For this compound (C₁₀H₈ClN), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+2]⁺ peak having an intensity of approximately one-third of the [M]⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Expected HRMS Data for this compound
| Molecular Formula | Calculated m/z ([M+H]⁺) | Observed m/z ([M+H]⁺) |
|---|---|---|
| C₁₀H₉³⁵ClN⁺ | 178.0423 | Within 5 ppm |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) involves the selection of a precursor ion (such as the molecular ion, [M]⁺ or the protonated molecule, [M+H]⁺), followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide structural information. The fragmentation pattern of this compound would be characteristic of its structure, with expected losses of fragments such as Cl, CH₃, and HCN, which would help to confirm the connectivity of the molecule.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and intermolecular interactions in the solid state. This technique would unambiguously confirm the planar structure of the isoquinoline ring system and the positions of the chloro and methyl substituents. The resulting crystal structure would also reveal details about the crystal packing and any non-covalent interactions, such as π-π stacking, that stabilize the crystal lattice.
While a crystal structure for this compound is not available in the searched databases, analysis of related quinoline (B57606) and isoquinoline structures demonstrates the power of this technique in providing unequivocal structural proof.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for probing the electronic structure of conjugated systems like this compound. The isoquinoline core contains a π-electron system, which gives rise to characteristic electronic transitions, primarily π → π* transitions, upon absorption of UV radiation. The energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases with increasing conjugation, shifting the absorption maximum (λmax) to longer wavelengths.
Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent
| Parameter | Expected Value | Transition Type |
| λmax 1 | ~220-250 nm | π → π |
| λmax 2 | ~270-320 nm | π → π |
| Molar Absorptivity (ε) | High | Allowed Transition |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the vibrations of its structural components.
Key expected vibrational modes include:
Aromatic C-H Stretching: Typically observed in the 3000-3100 cm⁻¹ region.
Aliphatic C-H Stretching: Arising from the methyl group, expected around 2850-3000 cm⁻¹.
Aromatic C=C and C=N Stretching: These ring stretching vibrations produce a series of sharp bands in the 1450-1650 cm⁻¹ region.
C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic and methyl hydrogens occur in the fingerprint region (below 1500 cm⁻¹).
C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the 600-800 cm⁻¹ range.
The precise positions of these bands provide a unique fingerprint for the molecule, allowing for its identification and the confirmation of its functional group composition. Overtones and combination bands of the aryl ring vibrations may also appear as weaker absorptions in the 1650-2000 cm⁻¹ region. iosrjournals.org
Table 2: Predicted Infrared Absorption Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Methyl C-H Stretch | 2850 - 3000 | Medium |
| Aromatic Ring (C=C, C=N) Stretch | 1450 - 1650 | Strong-Medium |
| Methyl C-H Bend | 1375 - 1450 | Medium |
| C-Cl Stretch | 600 - 800 | Strong |
Chromatographic Separation Techniques for Purity Assessment and Analysis
Chromatographic methods are indispensable for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile and thermally stable compounds. For substituted quinolines and isoquinolines, reverse-phase HPLC (RP-HPLC) is the most common approach. sielc.comsielc.com This method utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase.
A typical RP-HPLC method for this compound would involve a C18 column with a gradient elution system. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer. sielc.comsielc.com An acid modifier like formic acid or phosphoric acid is often added to the mobile phase to ensure sharp, symmetrical peaks by protonating any basic sites on the molecule. sielc.comsielc.comtsu.edu This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com
Table 3: Exemplar HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 3.5 µm, 2.1 x 50 mm tsu.edu |
| Mobile Phase A | 0.2% Formic Acid in Water tsu.edu |
| Mobile Phase B | 0.2% Formic Acid in Acetonitrile tsu.edu |
| Flow Rate | 0.5 mL/min tsu.edu |
| Detection | UV at a relevant λmax (e.g., 254 nm) |
| Injection Volume | 10 µL tsu.edu |
| Column Temperature | Room Temperature tsu.edu |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS, making it ideal for the analysis of volatile and thermally stable compounds. mdpi.com While this compound itself may be amenable to direct GC-MS analysis, related compounds containing polar functional groups (moieties) often require derivatization to improve their chromatographic behavior. nih.govnih.gov Derivatization converts polar compounds into more volatile, less polar, and more thermally stable counterparts, resulting in improved peak shape and resolution. nih.govunitedchem.com
Should analysis of metabolites or analogues of this compound containing polar groups (e.g., -OH, -NH₂, -COOH) be required, derivatization becomes crucial. The most common derivatization techniques are silylation and acylation. unitedchem.comobrnutafaza.hr
Silylation: This is the most popular derivatization procedure for GC analysis. unitedchem.comobrnutafaza.hr Silylating reagents replace active hydrogens in functional groups with a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group. unitedchem.comobrnutafaza.hr Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). unitedchem.com Silyl derivatives are generally more volatile and less polar than the parent compounds. unitedchem.com
Acylation: Acylation reagents, such as trifluoroacetic acid anhydride (TFAA), introduce an acyl group into molecules containing hydroxyl, thiol, and amino groups. unitedchem.comfujifilm.com The resulting fluoroacyl esters and amides are more volatile and can enhance detection sensitivity when using an Electron Capture Detector (ECD). obrnutafaza.hr
Table 4: Common Derivatization Reagents for GC-MS Analysis
| Reagent Class | Reagent Example | Abbreviation | Target Functional Groups |
| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Alcohols, Phenols, Carboxylic Acids, Amines, Amides nih.govunitedchem.com |
| Silylation | N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide | MTBSTFA | Alcohols, Amines (forms stable t-BDMS derivatives) obrnutafaza.hr |
| Silylation Catalyst | Trimethylchlorosilane | TMCS | Used with silylating agents to increase reactivity nih.govresearchgate.net |
| Acylation | Trifluoroacetic Acid Anhydride | TFAA | Alcohols, Phenols, Amines unitedchem.com |
| Acylation | Pentafluoropropionic Acid Anhydride | PFAA | Alcohols, Phenols, Amines unitedchem.com |
To ensure complete and reproducible derivatization, the reaction conditions must be carefully optimized. Key parameters that influence the reaction efficiency include temperature, time, and reagent concentration. nih.govnih.gov
Temperature: The reaction temperature significantly affects the rate of derivatization. While some reactions proceed at room temperature, others may require heating (e.g., 60-75 °C) to go to completion, especially for sterically hindered functional groups. nih.gov
Time: The reaction time must be sufficient to allow for complete derivatization of the analyte. This can range from minutes to hours depending on the analyte, reagent, and temperature. nih.gov
Reagent Concentration: Derivatizing reagents are typically used in excess to drive the reaction to completion. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is often recommended. The choice of solvent is also critical, as the presence of moisture can deactivate the reagents.
Chemometric approaches, such as principal component analysis (PCA), can be employed to systematically evaluate the efficiency of different derivatization reactions and identify the optimal conditions for complex samples. nih.govresearchgate.net
Table 5: Parameters for Optimization of Derivatization Reactions
| Parameter | Considerations | Typical Range |
| Temperature | Influences reaction rate; higher temperatures may be needed for hindered groups but can also degrade the sample. nih.gov | 30 - 75 °C nih.govnih.gov |
| Time | Must be sufficient for the reaction to reach completion. nih.gov | 30 min - 2 hours nih.gov |
| Reagent-to-Analyte Ratio | A significant excess of the reagent is typically used to drive the equilibrium towards the product. | ≥ 2:1 molar ratio (reagent to active hydrogen) |
| Catalyst | Catalysts like TMCS can be added to increase the reactivity of silylating reagents for hindered compounds. | 1-10% of derivatizing agent volume |
| Solvent | Must be anhydrous and inert to the derivatizing agent. Pyridine (B92270) and acetonitrile are common choices. nih.govresearchgate.net | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Integrated Analytical Platforms for Comprehensive Compound Characterization
The comprehensive characterization of a specific chemical entity, such as this compound, necessitates an analytical approach that can provide unambiguous information on its identity, purity, and structure. While individual analytical techniques offer valuable insights, they often fall short of providing a complete profile, especially when dealing with complex matrices or the presence of closely related isomers. Integrated analytical platforms, also known as hyphenated techniques, address this challenge by coupling a separation technique with a spectroscopic detection method online. nih.govsemanticscholar.org This synergistic combination enhances analytical capabilities, providing a multi-dimensional analysis that is superior to the sum of its individual components. omicsonline.org
The primary advantage of hyphenated techniques is the ability to acquire information-rich data from a single analytical run, which is crucial for both identification and quantification. researchgate.net For a molecule like this compound, where other isomers could potentially co-exist, the separation power of chromatography combined with the structural elucidation capability of mass spectrometry is indispensable.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful integrated platform for the analysis of volatile and thermally stable compounds. omicsonline.org In this technique, the gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, yielding a unique mass spectrum that serves as a chemical fingerprint.
For a compound like this compound, GC-MS analysis would provide two key pieces of information:
Retention Time (RT): The time it takes for the compound to travel through the chromatographic column. This is a characteristic property under a specific set of analytical conditions and helps in its identification when compared to a reference standard.
Mass Spectrum: Provides information about the molecular weight of the compound (from the molecular ion peak) and its fragmentation pattern. This pattern is crucial for structural elucidation and confirmation.
The ionization method employed in the mass spectrometer is a critical factor. Electron Ionization (EI) is a common technique that results in extensive fragmentation, providing detailed structural information. researchgate.net However, for closely related isomers, the EI mass spectra can be very similar, making differentiation difficult based on mass spectral data alone. nih.gov In such cases, the chromatographic separation is paramount. The table below illustrates hypothetical GC-MS data for this compound and a potential isomer, highlighting the importance of retention time in their differentiation.
| Compound | Hypothetical Retention Time (min) | Key Mass-to-Charge Ratios (m/z) |
| This compound | 15.2 | 191 (M+), 176, 156, 141 |
| 5-Chloro-8-methylisoquinoline | 14.8 | 191 (M+), 176, 156, 141 |
This table is for illustrative purposes. Actual retention times and fragmentation patterns would need to be determined experimentally.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the integrated platform of choice. omicsonline.org LC separates compounds in a liquid mobile phase based on their physicochemical interactions with a stationary phase. The eluent from the LC column is then introduced into the mass spectrometer.
LC-MS is particularly versatile due to the variety of ionization techniques available, such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). These are "soft" ionization techniques that typically result in less fragmentation and a more prominent molecular ion peak, which is useful for confirming the molecular weight of the analyte. researchgate.net
For comprehensive characterization, tandem mass spectrometry (MS/MS) is often employed in conjunction with LC. researchgate.net In an LC-MS/MS experiment, a specific ion (e.g., the molecular ion of this compound) is selected, subjected to collision-induced dissociation, and the resulting fragment ions are analyzed. This provides a second layer of structural confirmation and can be highly specific for the target compound. The fragmentation patterns of isoquinoline alkaloids have been studied, and these can provide valuable clues for the structural elucidation of related compounds. researchgate.netscielo.br
The following table demonstrates the type of data that could be generated from an LC-MS/MS analysis for the comprehensive characterization of this compound.
| Analytical Parameter | Observation | Significance |
| LC Retention Time | 8.5 minutes | Characteristic of the compound under specific LC conditions; aids in identification. |
| Precursor Ion (MS1) | m/z 192 [M+H]+ | Confirms the molecular weight of the compound (191 g/mol ). |
| Product Ions (MS2) | m/z 177, 157, 142 | Provides a specific fragmentation pattern for structural confirmation and quantification. |
This table contains hypothetical data for illustrative purposes. Experimental data is required for definitive characterization.
The integration of chromatographic separation with mass spectrometric detection in platforms like GC-MS and LC-MS provides a robust and comprehensive approach to the characterization of chemical compounds such as this compound. omicsonline.orgijfmr.com The combination of retention data with molecular weight and structural fragmentation information allows for a high degree of confidence in the identification and analysis of the target molecule.
Future Research Directions and Unexplored Avenues for 7 Chloro 8 Methylisoquinoline
Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability
The future synthesis of 7-Chloro-8-methylisoquinoline and its derivatives will likely focus on improving efficiency, reducing environmental impact, and enabling rapid diversification. Current synthetic strategies for isoquinolines often rely on classical methods like the Bischler–Napieralski or Pictet-Spengler reactions, which can require harsh conditions and multiple steps. rsc.org
Future research should explore modern synthetic methodologies. One promising area is the use of transition-metal-catalyzed reactions, such as palladium-catalyzed reductive cyclization, which can offer milder reaction conditions and broader substrate scope. nih.gov Microwave-assisted synthesis also presents an opportunity to accelerate reaction times and improve yields. nih.gov Furthermore, the development of one-pot synthetic protocols, where multiple reaction steps are performed in a single vessel, would significantly enhance efficiency and reduce waste. nih.gov
A particularly innovative approach would be the application of high-throughput screening of chemical reactions at the nanoscale, utilizing technologies like Acoustic Droplet Ejection (ADE). researchgate.net This method allows for the rapid testing of numerous reaction conditions to identify optimal pathways for synthesizing libraries of isoquinoline (B145761) derivatives, accelerating the discovery of novel and efficient synthetic routes. researchgate.net The integration of sustainable chemistry principles, such as the use of greener solvents and catalysts, will also be a critical focus.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Transition-Metal Catalysis | Milder conditions, higher yields, broader functional group tolerance. | Development of novel catalysts and reaction conditions specific to substituted isoquinolines. |
| Microwave-Assisted Synthesis | Rapid reaction times, improved energy efficiency. | Optimization of microwave parameters for the synthesis of this compound. |
| One-Pot Reactions | Reduced workup steps, less solvent waste, higher overall efficiency. | Designing multi-component reactions that assemble the isoquinoline core in a single step. |
| High-Throughput Screening (ADE) | Rapid optimization of reaction conditions, automated synthesis of derivatives. researchgate.net | Application of ADE technology to explore a wide chemical space for isoquinoline synthesis. researchgate.net |
| Sustainable Chemistry | Reduced environmental impact, safer processes. | Use of biocatalysis, renewable starting materials, and green solvents. |
Exploration of New Biological Targets and Therapeutic Applications
The isoquinoline framework is a versatile pharmacophore found in compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov While the specific biological profile of this compound is not extensively documented, its structural motifs suggest significant therapeutic potential that warrants future investigation.
A primary avenue of research will be to screen this compound and its derivatives against a broad panel of biological targets. Given that many isoquinoline alkaloids exhibit cytotoxicity against tumor cells, a key focus will be on cancer-related targets. rsc.org For instance, certain isoquinoline derivatives have shown potent antiproliferative activity against various human cancer cell lines, including those of the breast, colon, and cervix. researchgate.netnih.gov Future studies could investigate the efficacy of this compound derivatives against multidrug-resistant (MDR) cancer cells, a significant challenge in oncology. acs.orgepo.org
Beyond cancer, the isoquinoline scaffold has been implicated in neurological disorders. Derivatives have been explored for the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Therefore, investigating the potential of this compound to modulate targets within the central nervous system is a promising direction. Additionally, given the prevalence of isoquinolines in antimicrobial natural products, screening for activity against pathogenic bacteria and fungi could uncover new classes of anti-infective agents. nih.gov
Rational Design of Derivatives Based on Advanced Computational Insights
Modern drug discovery heavily relies on computational methods to guide the design of new molecules with improved potency and selectivity. rsc.org Future research on this compound should leverage these in silico tools to rationally design novel derivatives.
Structure-activity relationship (SAR) studies, supported by computational modeling, will be crucial. rsc.org By synthesizing a library of analogs with systematic modifications to the 7-chloro and 8-methyl positions, as well as other sites on the isoquinoline ring, researchers can identify key structural features responsible for biological activity.
Molecular docking studies can predict how these derivatives bind to the active sites of specific biological targets, such as enzymes or receptors. researchgate.net This allows for the prioritization of compounds for synthesis and biological testing, saving time and resources. Furthermore, computational techniques can be used to predict the pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) of designed derivatives, helping to identify candidates with better drug-like characteristics. rjptonline.org A computational study of similar chloro-quinoline derivatives has demonstrated the utility of Density Functional Theory (DFT) in understanding molecular structure and electronic properties, which can inform the design of new analogs. rjptonline.org
| Computational Technique | Application for this compound | Expected Outcome |
| Molecular Docking | Predict binding modes and affinities to various biological targets (e.g., kinases, enzymes). researchgate.net | Identification of potential biological targets and prioritization of derivatives for synthesis. |
| Structure-Activity Relationship (SAR) | Correlate structural modifications with changes in biological activity. rsc.org | Elucidation of key pharmacophoric features required for potency and selectivity. |
| Pharmacophore Modeling | Develop a 3D model of the essential features for biological activity. | Guide the design of novel derivatives with enhanced activity. |
| ADME Prediction | In silico assessment of drug-like properties. | Early identification of candidates with favorable pharmacokinetic profiles. |
Application as Probes for Biological Pathway Elucidation
Chemical probes are powerful tools for dissecting complex biological pathways and identifying new drug targets. This compound could serve as a scaffold for the development of such probes. By functionalizing the core structure with reporter tags, such as fluorescent dyes or biotin, researchers can create molecules capable of tracking their interactions within living cells.
For example, a fluorescently labeled derivative of this compound could be used in cellular imaging studies to visualize its subcellular localization and interaction with specific organelles or proteins. This can provide valuable insights into its mechanism of action. Similarly, attaching a photoaffinity label would allow for the covalent cross-linking of the probe to its biological target upon UV irradiation, enabling the identification of previously unknown binding partners.
The development of such probes would not only advance our understanding of the biological roles of this compound but could also lead to the discovery of novel therapeutic targets. The design of quinoline-based probes for the detection of ions like nickel and hypochlorite demonstrates the versatility of this scaffold for creating sensitive and selective chemical tools. nih.gov
Integration with Emerging Technologies in Chemical Biology and Drug Discovery
The future of drug discovery lies in the integration of chemical synthesis with emerging technologies. This compound is well-positioned to benefit from these advancements.
One such technology is DNA-Encoded Library (DEL) synthesis. By attaching a unique DNA tag to each derivative of this compound, vast libraries containing billions of different compounds can be created and screened simultaneously against a protein target. This massively parallel approach can rapidly identify potent and selective binders.
Chemoproteomics is another powerful technology that could be applied. This involves using a bioactive compound, such as a derivative of this compound, as a "bait" to pull down its interacting proteins from a complex cellular lysate. Subsequent analysis by mass spectrometry can identify the full spectrum of protein targets, providing a comprehensive view of the compound's biological effects.
Furthermore, the use of artificial intelligence (AI) and machine learning in drug discovery is rapidly expanding. These technologies can be used to analyze large datasets from high-throughput screening campaigns, predict the biological activity of virtual compounds, and even propose novel synthetic routes. By integrating AI with the synthesis and screening of this compound derivatives, the drug discovery process can be significantly accelerated.
Q & A
Q. What regulatory guidelines apply to preclinical testing of this compound derivatives?
- Methodological Answer : Follow OECD 423 (acute toxicity) and ICH S7A (safety pharmacology). Key steps:
- Genotoxicity : Ames test (OECD 471) with TA98 and TA100 strains.
- ADME : Radiolabeled studies in Sprague-Dawley rats (21 CFR Part 58).
Document compliance with FDA Good Laboratory Practice (GLP) standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
